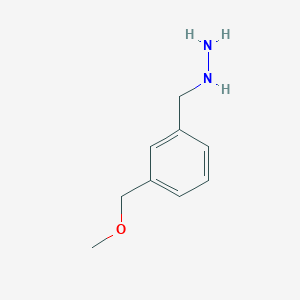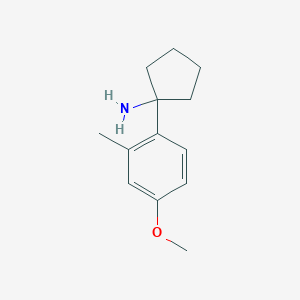
1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a 4-methoxy-2-methylphenyl group and an amine group at the first position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxy-2-methylphenol and cyclopentanone.
Reaction Steps:
Friedel-Crafts Alkylation: The phenol is first converted to its corresponding chloride or bromide derivative.
Cyclopentanone Activation: The cyclopentanone is activated using a strong Lewis acid such as aluminum chloride (AlCl₃).
Coupling Reaction: The activated cyclopentanone is then reacted with the phenyl chloride/bromide to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: The use of more efficient catalysts and greener solvents is often explored to improve the sustainability of the process.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, strong bases.
Major Products Formed: Oxidation typically yields 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid. Reduction can produce 1-(4-methoxy-2-methylphenyl)cyclopentan-1-ol.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biochemical studies to understand receptor interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
Molecular Targets: The compound interacts with various receptors and enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release and receptor binding.
Comparaison Avec Des Composés Similaires
4-Methoxyphenethylamine: Similar in structure but lacks the cyclopentane ring.
2-Methyl-4-methoxyaniline: Similar phenyl group but different amine positioning.
Uniqueness: The presence of the cyclopentane ring in 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine provides unique chemical and physical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-(4-methoxy-2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10-9-11(15-2)5-6-12(10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
Clé InChI |
CRDQECLWNRRJTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


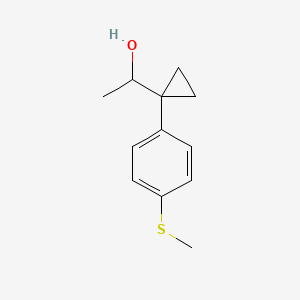

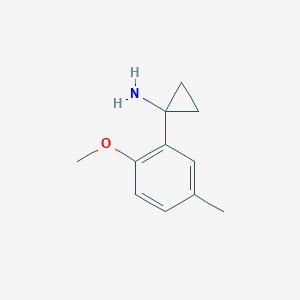
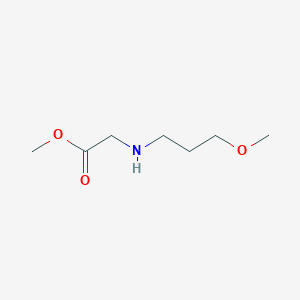
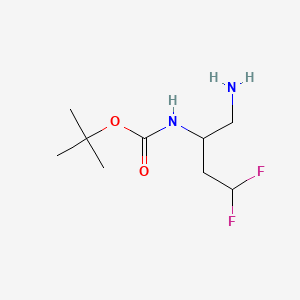
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
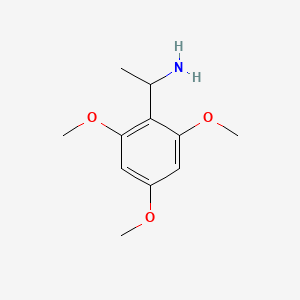
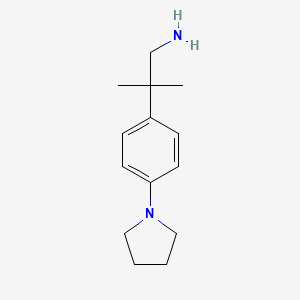
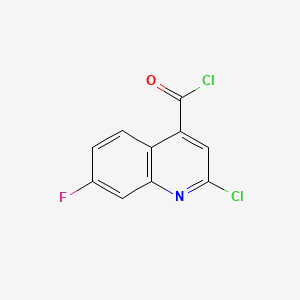
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
